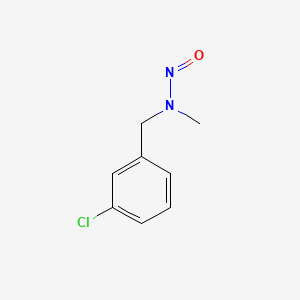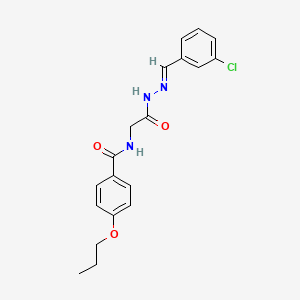
Salicylic acid, chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salicylic acid, chloroacetate is a compound that combines the properties of salicylic acid and chloroacetate. Salicylic acid is a well-known compound used in various applications, including medicine and cosmetics, due to its anti-inflammatory and keratolytic properties. Chloroacetate, on the other hand, is a derivative of acetic acid with a chlorine atom, which imparts unique chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, chloroacetate typically involves the reaction of salicylic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Salicylic acid+Chloroacetyl chloride→Salicylic acid, chloroacetate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
Salicylic acid, chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloroacetate group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and chloroacetic acid.
Oxidation and Reduction: The aromatic ring of salicylic acid can undergo oxidation and reduction reactions, although these are less common for the chloroacetate derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are typically conducted at elevated temperatures to accelerate the process.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, depending on the nucleophile used.
Hydrolysis: The major products are salicylic acid and chloroacetic acid.
科学研究应用
Salicylic acid, chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of salicylic acid, chloroacetate involves its interaction with various molecular targets and pathways:
Keratolytic Action: Salicylic acid component promotes the shedding of the outer layer of the skin, which helps in treating conditions like acne and psoriasis.
Anti-inflammatory Action: Salicylic acid inhibits the production of pro-inflammatory mediators, reducing inflammation.
Antimicrobial Action: The chloroacetate group enhances the antimicrobial properties of the compound by disrupting microbial cell membranes.
相似化合物的比较
Similar Compounds
Methyl salicylate: Another derivative of salicylic acid, commonly used in topical analgesics.
Acetylsalicylic acid (Aspirin): A well-known derivative used as an analgesic and anti-inflammatory drug.
Chloroacetic acid: A simple chloroacetate compound used in various chemical syntheses.
Uniqueness
Salicylic acid, chloroacetate is unique due to its combined properties of salicylic acid and chloroacetate, making it a versatile compound with applications in multiple fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6090-79-5 |
|---|---|
分子式 |
C9H7ClO4 |
分子量 |
214.60 g/mol |
IUPAC 名称 |
2-(2-chloroacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) |
InChI 键 |
LAZUHOPLTJOKNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)
![2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)

![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)

![7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12009069.png)

![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)

